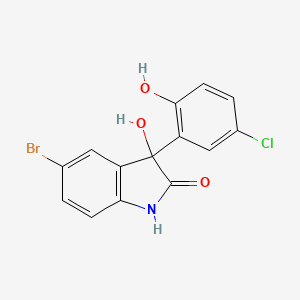![molecular formula C12H13F6N3O B11486587 N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide](/img/structure/B11486587.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide: is a fluorinated organic compound Its structure includes a hexafluorinated carbon center, a pyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide typically involves the following steps:
Formation of the hexafluorinated intermediate: This step involves the introduction of six fluorine atoms to a carbon center. This can be achieved using reagents such as hexafluoroacetone or hexafluoropropylene oxide under controlled conditions.
Amination: The hexafluorinated intermediate is then reacted with 6-methylpyridine to form the amino derivative. This reaction often requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Amidation: Finally, the amino derivative is reacted with propanoyl chloride to form the desired propanamide compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. These reactions are often performed under an inert atmosphere to prevent oxidation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide, ammonia, or alkyl halides. These reactions may require elevated temperatures and/or catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary or secondary amines, or alcohols.
Substitution: Products may include various substituted derivatives with different functional groups.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it useful for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: The compound may be used in biochemical studies to investigate the interactions of fluorinated compounds with biological molecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability.
Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, or it may interact with a receptor to modulate signal transduction pathways.
Comparison with Similar Compounds
N-{1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl}propanamide: can be compared with other similar compounds, such as:
N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-2-yl)amino]propan-2-yl}propanamide: This compound lacks the methyl group on the pyridine ring, which may affect its chemical reactivity and biological activity.
N-{1,1,1,3,3,3-hexafluoro-2-[(6-chloropyridin-2-yl)amino]propan-2-yl}propanamide: This compound has a chlorine atom instead of a methyl group on the pyridine ring, which may influence its chemical properties and interactions with biological targets.
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}propanamide: This compound has the methyl group in a different position on the pyridine ring, which may alter its chemical behavior and biological effects.
The uniqueness of This compound lies in its specific substitution pattern and fluorinated structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F6N3O |
|---|---|
Molecular Weight |
329.24 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(6-methylpyridin-2-yl)amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C12H13F6N3O/c1-3-9(22)21-10(11(13,14)15,12(16,17)18)20-8-6-4-5-7(2)19-8/h4-6H,3H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
ZRAYKKUAZWFQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11486516.png)
![5-(2-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11486520.png)

![N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11486537.png)
![1-(4-chlorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11486538.png)
![Ethyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11486549.png)
![{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11486553.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbenzamide](/img/structure/B11486555.png)
![6H,8H,11H-Benzo[ij]pyrano[2,3-b]quinolizine-8,11-dione, 9-hydroxy-2-methoxy-4,6,6-trimethyl-](/img/structure/B11486571.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B11486576.png)
![7-(4-methylphenyl)-3-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11486594.png)
![4-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11486599.png)
![1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11486603.png)
